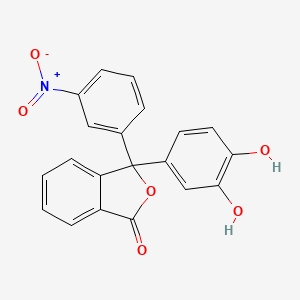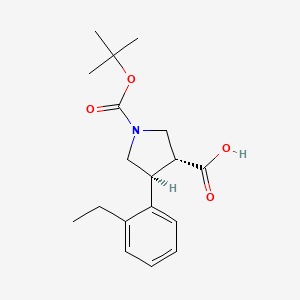![molecular formula C19H16N2O5S B12879220 1H-Pyrrole, 2-acetyl-1-[(4-methylphenyl)sulfonyl]-5-(3-nitrophenyl)- CAS No. 827024-09-9](/img/structure/B12879220.png)
1H-Pyrrole, 2-acetyl-1-[(4-methylphenyl)sulfonyl]-5-(3-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(3-Nitrophenyl)-1-tosyl-1H-pyrrol-2-yl)ethan-1-one is an organic compound that features a pyrrole ring substituted with a nitrophenyl group and a tosyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(3-Nitrophenyl)-1-tosyl-1H-pyrrol-2-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where the pyrrole ring is treated with a nitrating agent such as nitric acid.
Tosylation: The tosyl group is introduced by reacting the compound with tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(5-(3-Nitrophenyl)-1-tosyl-1H-pyrrol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
1-(5-(3-Nitrophenyl)-1-tosyl-1H-pyrrol-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(5-(3-Nitrophenyl)-1-tosyl-1H-pyrrol-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the tosyl group can enhance the compound’s solubility and stability. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(3-Nitrophenyl)ethanone: Similar structure but lacks the pyrrole and tosyl groups.
1-(4-Nitrophenyl)-2-tosyl-1H-pyrrole: Similar structure but with different substitution patterns.
Uniqueness
1-(5-(3-Nitrophenyl)-1-tosyl-1H-pyrrol-2-yl)ethan-1-one is unique due to the combination of the nitrophenyl, tosyl, and pyrrole groups, which confer specific chemical and physical properties that are not present in similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
827024-09-9 |
|---|---|
分子式 |
C19H16N2O5S |
分子量 |
384.4 g/mol |
IUPAC名 |
1-[1-(4-methylphenyl)sulfonyl-5-(3-nitrophenyl)pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C19H16N2O5S/c1-13-6-8-17(9-7-13)27(25,26)20-18(14(2)22)10-11-19(20)15-4-3-5-16(12-15)21(23)24/h3-12H,1-2H3 |
InChIキー |
PKOMQUGMWWCCKS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC=C2C(=O)C)C3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


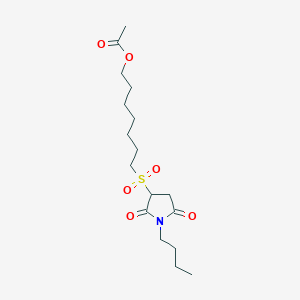
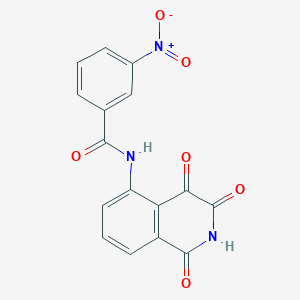

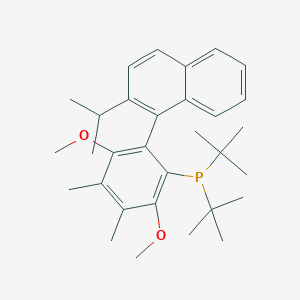
![2-(Aminomethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12879178.png)
![7-Butyl-3,9-dihydroxy-8-methoxy-4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B12879186.png)
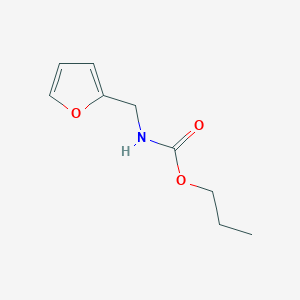
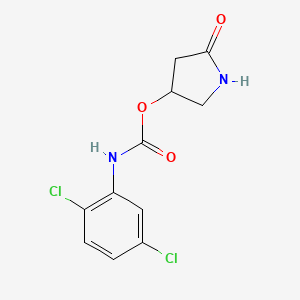
![(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B12879212.png)
![1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12879227.png)
![(3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12879232.png)
